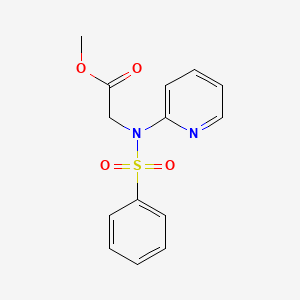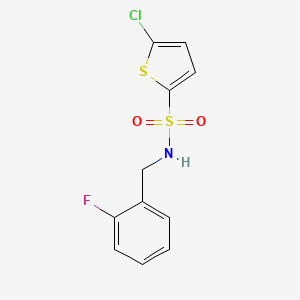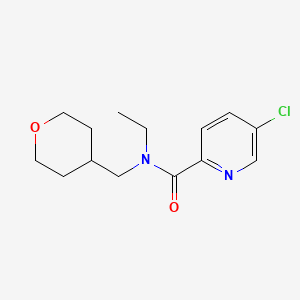
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is primarily used in the field of pharmacology as a potential drug candidate due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. The compound has been found to inhibit the activity of various enzymes and proteins that are involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide in lab experiments include its ease of synthesis, low cost, and potent biological activity. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by modifying the chemical structure of the compound or by using appropriate solvents and dosages in experiments.
Future Directions
There are several future directions for research on 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide. One potential direction is to further explore its anti-cancer activity and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of the compound may lead to the discovery of more potent and effective drug candidates.
Synthesis Methods
The synthesis of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with ethyl isocyanate and tetrahydro-2H-pyran-4-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of various types of cancer. Additionally, it has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-chloro-N-ethyl-N-(oxan-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-17(10-11-5-7-19-8-6-11)14(18)13-4-3-12(15)9-16-13/h3-4,9,11H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXAKUYHCFJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
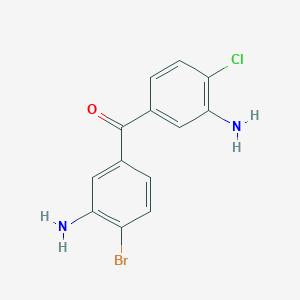
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)
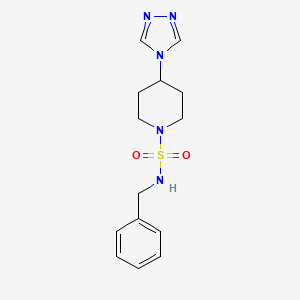

![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
